

Foreword: A Predictive Approach to Environmental Assessment

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Compound of Interest

Compound Name: 1,2-Dichloroethyl acetate

CAS No.: 10140-87-1

Cat. No.: B167441

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The environmental fate of a chemical substance dictates its persistence, distribution, and potential for exposure to ecological systems and human populations. For many specialty chemicals and synthetic intermediates like **1,2-dichloroethyl acetate**, comprehensive environmental fate data is not always readily available. This guide, therefore, adopts a first-principles approach. By integrating established physicochemical properties with fundamental principles of environmental chemistry and microbiology, we construct a robust, scientifically-grounded assessment of the likely environmental pathways for **1,2-dichloroethyl acetate**. This document is designed for researchers, environmental scientists, and drug development professionals, providing not only a synthesis of what is known but also a clear framework for generating the critical data needed for a complete environmental risk assessment.

Compound Identity and Physicochemical Profile

1,2-Dichloroethyl acetate (CAS No. 10140-87-1) is a halogenated ester primarily utilized as a reactant and intermediate in organic synthesis.[1] Its bifunctional nature, featuring both a reactive ester group and two chlorine atoms, makes it a versatile building block.[2] An understanding of its environmental fate begins with its fundamental physical and chemical properties, which govern its partitioning and reactivity in the environment.

Table 1: Physicochemical Properties of **1,2-Dichloroethyl Acetate**

Property	Value	Source(s)
Molecular Formula	C₄H₆Cl₂O₂	[1]
Molecular Weight	156.99 g/mol	[2][3]
Appearance	Water-white liquid	[3][4]
Boiling Point	58-65 °C (136-149 °F) at 13 mmHg	[3][4]
Melting / Freezing Point	< -32 °C (< -26 °F)	[3]
Density	1.296 g/cm ³ at 20 °C (68 °F)	[3]
Water Solubility	Insoluble / Immiscible	[3][4]
Solubility in Organics	Miscible with alcohol and ethyl ether	[3]
Flash Point	~153 °C (307 °F)	[3][4]
Vapor Pressure	Data not available	-
Log K _{ow}	Data not available	-

| Henry's Law Constant| Data not available | - |

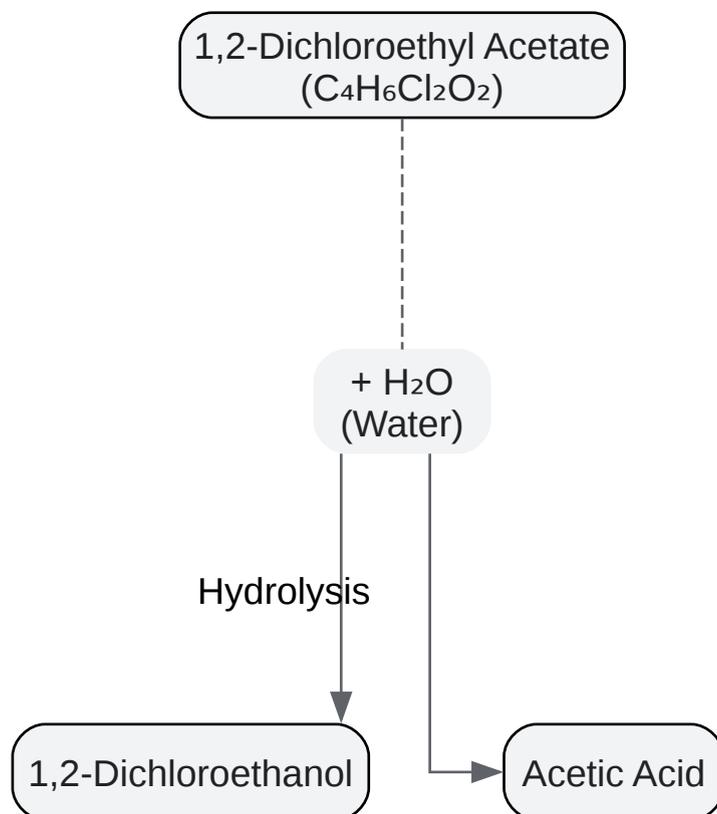
The properties in Table 1 provide initial, critical insights. The compound's density, being significantly greater than water, indicates that if released into an aquatic system, it will sink, partitioning to the sediment layer. Its insolubility in water suggests limited mobility in aqueous phases and a tendency to adsorb to organic matter in soil and sediment. The lack of data for vapor pressure, the octanol-water partition coefficient (K_{ow}), and Henry's Law Constant represents a significant knowledge gap, preventing quantitative modeling of its air-water and soil-water partitioning.

Abiotic Degradation Pathways

Abiotic processes are chemical reactions that occur in the environment without direct microbial involvement. For **1,2-dichloroethyl acetate**, hydrolysis is predicted to be the most significant abiotic degradation pathway.

Hydrolysis

As an ester, **1,2-dichloroethyl acetate** is susceptible to hydrolysis, a reaction where the ester bond is cleaved by water. This is anticipated to be its primary abiotic degradation route in aquatic environments.[2] The reaction yields 1,2-dichloroethanol and acetic acid, as shown below.



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Caption: Abiotic Hydrolysis of **1,2-Dichloroethyl Acetate**.

The rate of ester hydrolysis is highly dependent on pH. It is typically slowest in neutral conditions (pH ~7) and is catalyzed by both acid and, more significantly, base (alkaline) conditions.[5] Therefore, in alkaline soils or waters, the degradation of **1,2-dichloroethyl acetate** via hydrolysis is expected to be more rapid. The electron-withdrawing nature of the adjacent chlorine atoms likely influences the reactivity of the carbonyl carbon, further affecting the hydrolysis rate.

Field-Proven Insight: Causality in Protocol Selection

To quantify the environmental persistence of **1,2-dichloroethyl acetate**, determining its hydrolysis rate constant is paramount. The standard and most reliable method for this is the OECD Guideline 111: Hydrolysis as a Function of pH.[6][7] This protocol is chosen because it is designed to systematically evaluate the influence of pH (typically 4, 7, and 9) and temperature, which are the key variables controlling this reaction in the environment.[7] By determining the rate of disappearance of the parent compound under these controlled conditions, a half-life (DT50) can be calculated for environmentally relevant scenarios.

Experimental Protocol: OECD 111 Hydrolysis Study (Abbreviated)

- Preparation: Prepare sterile, aqueous buffer solutions at pH 4, 7, and 9.[7]
- Preliminary Test: Add the test substance (**1,2-dichloroethyl acetate**) to each buffer solution at a concentration not exceeding 0.01 M or half its water solubility. Incubate in the dark at a constant elevated temperature (e.g., 50°C) for 5 days.[6]
- Sampling & Analysis: Periodically sample the solutions and analyze for the concentration of **1,2-dichloroethyl acetate** using a suitable method (e.g., Gas Chromatography).
- Tier 2 Main Test: If >10% degradation is observed in the preliminary test at any pH, conduct a more detailed study at different temperatures to determine the reaction kinetics.[6]
- Data Analysis: Plot the concentration of **1,2-dichloroethyl acetate** versus time to determine the reaction order (typically pseudo-first-order) and calculate the hydrolysis rate constant (k) and half-life ($t_{1/2}$) for each pH/temperature condition.[8]

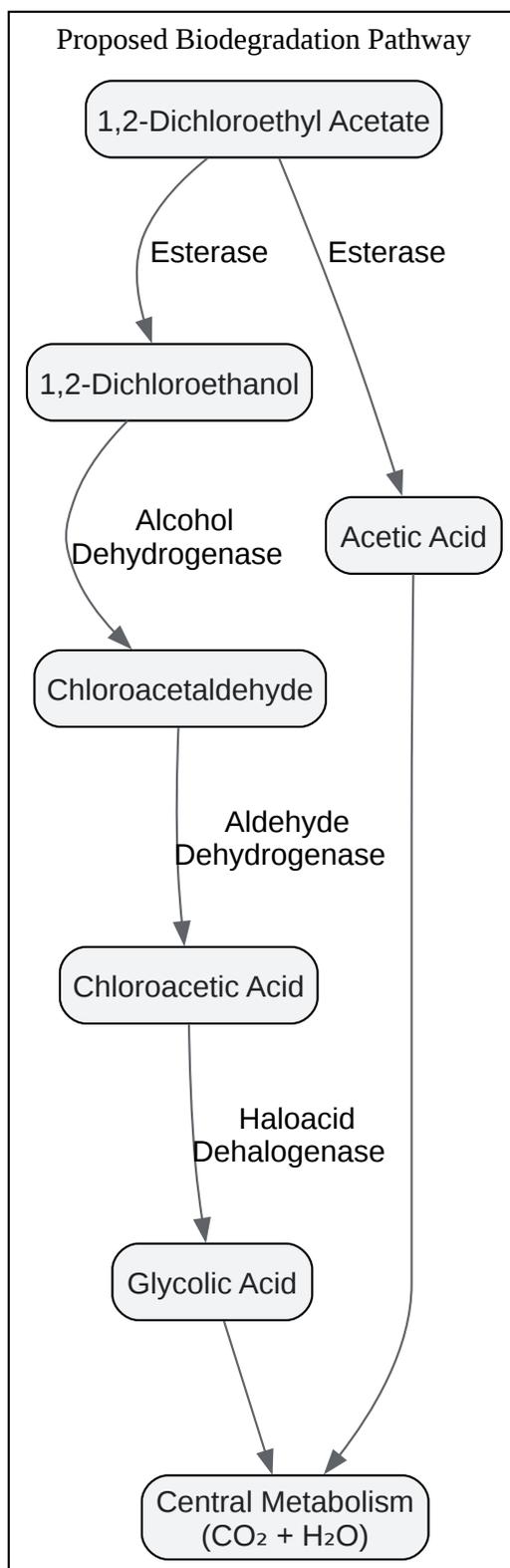
Biotic Degradation Pathway

While abiotic hydrolysis is significant, the ultimate fate and complete mineralization of **1,2-dichloroethyl acetate** will likely depend on microbial degradation. Although no direct studies on this compound were identified, a scientifically sound pathway can be proposed based on the metabolism of its constituent parts and related molecules.

Proposed Biodegradation Pathway

The biodegradation is envisioned as a multi-step process:

- **Initial Enzymatic Hydrolysis:** The first and most probable step is the cleavage of the ester bond by non-specific microbial esterase enzymes. This is a common metabolic pathway for ester-containing compounds and releases the same initial products as abiotic hydrolysis: 1,2-dichloroethanol and acetic acid.
- **Metabolism of Acetic Acid:** Acetic acid is a simple organic acid that is readily and rapidly metabolized by a wide variety of microorganisms through central metabolic pathways like the Krebs cycle. It is not considered a persistent intermediate.
- **Degradation of 1,2-Dichloroethanol:** The environmental persistence of the parent compound will largely be determined by the biodegradability of the 1,2-dichloroethanol intermediate. Studies on the biodegradation of the related compound 1,2-dichloroethane have shown that it proceeds through 2-chloroethanol (an alternative name for 1,2-dichloroethanol) and chloroacetaldehyde.^{[9][10][11]} Microorganisms capable of this transformation possess haloalkane dehalogenase and alcohol dehydrogenase enzymes.^[10] The subsequent intermediates, chloroacetaldehyde and chloroacetate, are further degraded to glycolate, which can enter central metabolism.^[10]



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Caption: Proposed multi-step biodegradation pathway for **1,2-dichloroethyl acetate**.

Trustworthiness through Self-Validating Systems

To confirm this proposed pathway and assess the rate of degradation, a ready biodegradability test is the established starting point. The OECD Guideline 301F: Manometric Respirometry Test is an excellent choice.^{[12][13]} This method is selected because it measures the oxygen consumed by microorganisms while metabolizing the test substance.^[13] This provides a direct measure of aerobic biodegradation. For a poorly soluble substance like **1,2-dichloroethyl acetate**, this closed-system test is superior to others as it minimizes loss due to volatilization. A "pass" in this stringent test ($\geq 60\%$ of theoretical oxygen demand within a 28-day window) would classify the compound as "readily biodegradable" and likely not persistent.^[14]

Experimental Protocol: OECD 301F Manometric Respirometry Test (Abbreviated)

- **Test Setup:** Add a mineral nutrient medium, a microbial inoculum (typically from a wastewater treatment plant), and the test substance (**1,2-dichloroethyl acetate**) to sealed respirometer vessels.^[15]
- **Controls:** Prepare blank controls (inoculum only) to measure background respiration and reference controls with a readily biodegradable substance (e.g., sodium benzoate) to verify the inoculum's viability.
- **Incubation:** Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring for 28 days.
- **Measurement:** Continuously monitor the oxygen consumption in each vessel using pressure sensors that detect the drop in headspace pressure as O₂ is consumed (CO₂ produced is trapped in a KOH solution).^[13]
- **Calculation:** Calculate the percentage of biodegradation by comparing the oxygen consumed by the test substance (corrected for the blank) to its theoretical oxygen demand (ThOD).

Environmental Transport and Partitioning

The movement and distribution of **1,2-dichloroethyl acetate** between air, water, and soil are governed by its physicochemical properties.

- **Mobility in Soil and Sediment:** Due to its insolubility in water, **1,2-dichloroethyl acetate** is expected to have limited mobility in soil and will preferentially partition from water to solid phases. It will likely adsorb to soil organic carbon and sediment. A low potential for leaching into groundwater is therefore predicted. A quantitative assessment requires an experimentally determined soil organic carbon-water partition coefficient (K_{oc}).
- **Volatilization:** The potential for volatilization from water or soil surfaces to the atmosphere is a critical but unknown transport pathway. While its boiling point under vacuum is relatively low, indicating some volatility, a lack of vapor pressure and Henry's Law constant data prevents a reliable estimation.[3][4] If it does enter the atmosphere, it would likely be degraded by reaction with photochemically produced hydroxyl radicals, similar to other volatile organic compounds.
- **Bioaccumulation:** Bioaccumulation refers to the buildup of a chemical in an organism to levels higher than the surrounding environment. This potential is often correlated with the octanol-water partition coefficient ($\log K_{ow}$), a measure of a chemical's hydrophobicity.[16] As this value is unknown for **1,2-dichloroethyl acetate**, its bioaccumulation potential cannot be definitively assessed. However, its low water solubility suggests some potential for partitioning into fatty tissues. This represents a critical data gap that should be addressed using a standard method like OECD Guideline 107.

Synthesis of Findings and Future Research

Directives

The environmental fate of **1,2-dichloroethyl acetate** is likely driven by a combination of abiotic hydrolysis and, ultimately, microbial degradation. It is expected to be a substance of low mobility in soil and sediment.

Table 2: Summary of Environmental Fate of **1,2-Dichloroethyl Acetate**

Process	Compartment	Relevance	Predicted Products	Confidence
Hydrolysis	Water, Soil	High	1,2-Dichloroethanol, Acetic Acid	High (Principle)
Biodegradation	Water, Soil	High	CO ₂ , H ₂ O, Cl ⁻ (via intermediates)	Moderate (Inferred)
Adsorption	Soil, Sediment	High	-	High (Inferred)
Volatilization	Air-Water/Soil	Unknown	-	Low (Data Gap)

| Bioaccumulation | Biota | Unknown | - | Low (Data Gap) |

Critical Knowledge Gaps and Research

Recommendations:

A complete environmental risk profile for **1,2-dichloroethyl acetate** requires empirical data for several key parameters. Future research should prioritize:

- Determination of Hydrolysis Rate Constants as a function of pH and temperature, following OECD Guideline 111.
- Ready Biodegradability Testing using a method suitable for poorly soluble compounds, such as OECD Guideline 301F.
- Measurement of the Octanol-Water Partition Coefficient (K_{ow}) to assess bioaccumulation potential (OECD 107).
- Determination of Vapor Pressure and Water Solubility to calculate the Henry's Law constant and model air-water partitioning.
- Measurement of the Soil Adsorption Coefficient (K_{oc}) to quantify mobility in soil and sediment (OECD 121).

By systematically addressing these data gaps using the standardized, self-validating protocols outlined in this guide, a comprehensive and trustworthy assessment of the environmental fate and potential risks of **1,2-dichloroethyl acetate** can be achieved.

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